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Compound of Interest

Compound Name: PF-00489791

Cat. No.: B1679666 Get Quote

In-Depth Technical Guide: PF-00489791
For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an

enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling

pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic

potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2]

Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has

made it a subject of significant interest in cardiovascular and renal research. This guide

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and available clinical data for PF-00489791.

Chemical Structure and Physicochemical Properties
PF-00489791 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-

ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-

pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized

in the table below.
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Property Value Reference

Molecular Formula C₂₀H₂₈N₈O₄S MedChemExpress

Molecular Weight 476.55 g/mol MedChemExpress

IUPAC Name

1-(2-ethoxyethyl)-5-

[ethyl(methyl)amino]-7-[(4-

methylpyridin-2-yl)amino]-N-

(methylsulfonyl)-1H-

pyrazolo[4,3-d]pyrimidine-3-

carboxamide

Not explicitly cited

SMILES

CCN(C)c1nc2c(c(nc1Nc1cc(C)

ccn1)N(CCOCC)N=C2C(=O)N

S(=O)(=O)C)C

Not explicitly cited

InChI

InChI=1S/C20H28N8O4S/c1-

6-27(4)20-23-15-16(19(29)26-

33(5,30)31)25-28(10-11-32-7-

2)17(15)18(24-20)22-14-12-

13(3)8-9-21-14/h8-9,12H,6-

7,10-11H2,1-5H3,(H,26,29)

(H,21,22,23,24)

Not explicitly cited

CAS Number 853003-48-2 Not explicitly cited

Appearance Solid MedChemExpress

Storage

Store at -20°C for the short

term and -80°C for the long

term.

MedChemExpress

Mechanism of Action and Signaling Pathway
PF-00489791 exerts its pharmacological effects through the potent and selective inhibition of

phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of

cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, PF-00489791 leads to an

accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric

oxide (NO)/cGMP signaling pathway.[4][5]
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This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide,

leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels

then activate protein kinase G (PKG), which in turn phosphorylates various downstream

targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]
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Caption: PDE5 Signaling Pathway and Inhibition by PF-00489791.
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Pharmacological Properties
In Vitro Potency
PF-00489791 is a highly potent inhibitor of PDE5.

Parameter Value Reference

IC₅₀ (PDE5A) 1.5 nM [3]

Pharmacodynamics
Clinical studies have demonstrated the pharmacodynamic effects of PF-00489791 in humans.

Administration of the compound leads to a dose-dependent increase in plasma cGMP

concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]

Indication Dosage Key Findings Reference

Mild to Moderate

Hypertension

10 mg and 20/40 mg

once daily for 28 days

Statistically significant

decrease in mean

daytime systolic blood

pressure (approx. 5

and 7 mmHg,

respectively). Dose-

related increase in

plasma cGMP.

[1]

Diabetic Nephropathy
20 mg once daily for

12 weeks

Significant reduction

in urinary albumin-to-

creatinine ratio

(UACR) of 15.7%.

[5]

Pharmacokinetics
PF-00489791 is characterized as a long-acting PDE5 inhibitor. Detailed pharmacokinetic

parameters from dedicated studies are not readily available in the public domain. However,

clinical trial information indicates that the drug was administered once daily, suggesting a

pharmacokinetic profile suitable for this dosing regimen.[1][5][6]
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Experimental Protocols
While a specific, detailed experimental protocol for PF-00489791 from a primary research

article is not publicly available, a general methodology for a PDE5 inhibition assay can be

outlined based on established techniques.[4][7][8]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of PF-00489791 against the PDE5

enzyme.

Principle: The assay measures the activity of PDE5 by quantifying the conversion of its

substrate, cGMP, to 5'-GMP. The inhibitory effect of PF-00489791 is determined by measuring

the reduction in cGMP hydrolysis in the presence of the compound.
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Caption: General Workflow for a PDE5 Inhibition Assay.
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Materials:

Recombinant human PDE5A enzyme

PF-00489791

cGMP (substrate)

Assay buffer (e.g., Tris-HCl, MgCl₂)

Detection reagents (e.g., commercially available cGMP assay kit)

96-well microplates

Plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of PF-00489791 in a suitable solvent (e.g.,

DMSO) to obtain a range of concentrations for testing.

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5

enzyme, and the various concentrations of PF-00489791. Include control wells with no

inhibitor (100% enzyme activity) and wells with no enzyme (background).

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the

cGMP substrate to all wells.

Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.

Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or

by other means (e.g., heat inactivation).

Detection: Quantify the amount of cGMP remaining in each well using a suitable detection

method, such as a competitive immunoassay or a fluorescence-based assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1679666?utm_src=pdf-body
https://www.benchchem.com/product/b1679666?utm_src=pdf-body
https://www.benchchem.com/product/b1679666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of PF-
00489791 relative to the control wells. Plot the percent inhibition against the log of the

inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Clinical Development and Safety
PF-00489791 has undergone Phase I and Phase II clinical trials for several indications.[2]

Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and

overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most

commonly reported adverse events were mild in severity and included headache, dyspepsia,

and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be

discontinued in 2016.[2]

Conclusion
PF-00489791 is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy

in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its

ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic

agent. This technical guide provides a foundational understanding of its chemical,

pharmacological, and clinical characteristics to support further research and development

efforts in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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